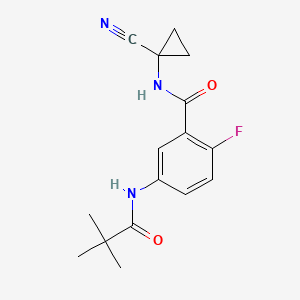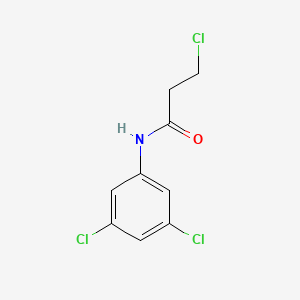![molecular formula C15H19N3O B2371948 2-[(2-メチルピペリジノ)メチル]-4(3H)-キナゾリン-4-オン CAS No. 866010-63-1](/img/structure/B2371948.png)
2-[(2-メチルピペリジノ)メチル]-4(3H)-キナゾリン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family. This compound has garnered attention due to its potential therapeutic effects in various medical conditions, including cancer, inflammation, and neurological disorders.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and cellular functions.
Medicine: Explored for its therapeutic potential in treating cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of 2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it a popular target for many antibacterial agents .
Mode of Action
2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone interacts with its target by binding to the penicillin-binding protein . This binding inhibits the normal function of the protein, leading to a disruption in the synthesis of the bacterial cell wall . As a result, the bacteria are unable to maintain their structural integrity, leading to cell death .
Biochemical Pathways
The compound affects the cell wall synthesis pathway in bacteria . By inhibiting the penicillin-binding protein, the compound prevents the formation of peptidoglycan, a key component of the bacterial cell wall . This disruption in the pathway leads to the weakening of the cell wall and eventually, bacterial cell death .
Pharmacokinetics
The pharmacokinetic properties of 2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone include low clearance and oral bioavailability .
Result of Action
The molecular and cellular effects of 2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone’s action include the disruption of the bacterial cell wall synthesis, leading to the weakening and eventual rupture of the bacterial cell wall . This results in the death of the bacterial cells, thereby exerting its antibacterial effect .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The process begins with the coupling of anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates. These intermediates undergo cyclization by treatment with acetic anhydride under reflux conditions, resulting in benzoxazin-4-ones. The final step involves treating the benzoxazinones with ammonia solution to afford the quinazolinone derivatives .
Industrial Production Methods
Industrial production methods for 2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
類似化合物との比較
Similar Compounds
- 2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone
- 2-[(2-ethylpiperidino)methyl]-4(3H)-quinazolinone
- 2-[(2-propylpiperidino)methyl]-4(3H)-quinazolinone
Uniqueness
2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to its analogs, this compound has shown higher efficacy in certain therapeutic applications and exhibits distinct reactivity in chemical reactions.
特性
IUPAC Name |
2-[(2-methylpiperidin-1-yl)methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-6-4-5-9-18(11)10-14-16-13-8-3-2-7-12(13)15(19)17-14/h2-3,7-8,11H,4-6,9-10H2,1H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOQEMGETRXOTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2371865.png)
![Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2371867.png)

![5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2371869.png)



![1-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2371875.png)
![ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2371876.png)



![1,1-Bis(4-chlorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol](/img/structure/B2371881.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohexanesulfonamide](/img/structure/B2371885.png)
